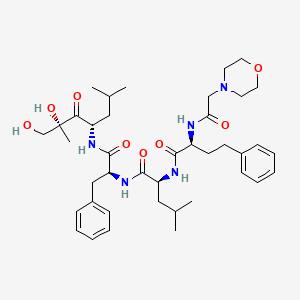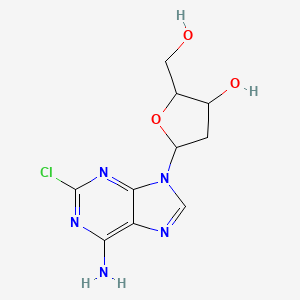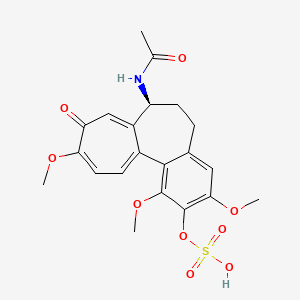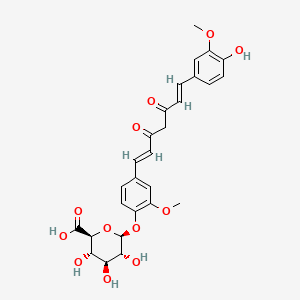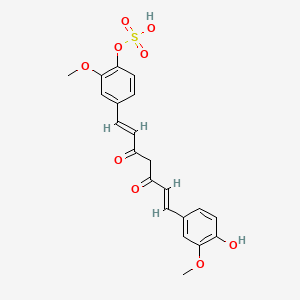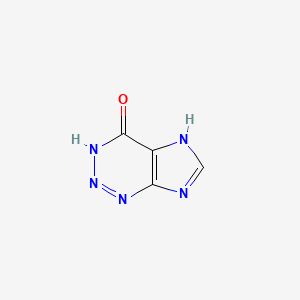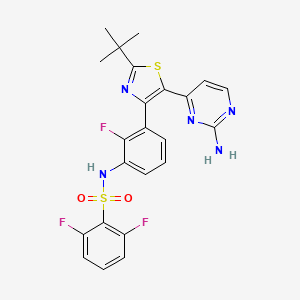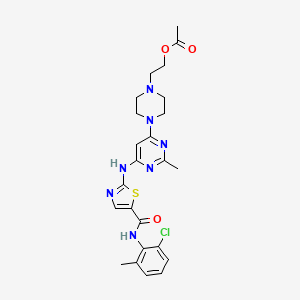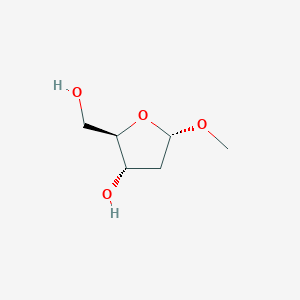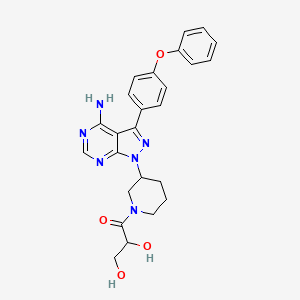
Ibrutinib Impurity 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ibrutinib Impurity 3 is a degradation product or process-related impurity associated with the synthesis and stability of Ibrutinib, a potent inhibitor of Bruton’s tyrosine kinase (BTK). Ibrutinib is widely used in the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia . Impurities like this compound are critical to identify and characterize to ensure the safety and efficacy of the pharmaceutical product.
作用機序
Target of Action
Ibrutinib Impurity 3, like Ibrutinib, primarily targets Bruton’s tyrosine kinase (BTK) . BTK is a crucial protein in multiple cellular processes, including B-cell differentiation, proliferation, migration, survival, and apoptosis .
Mode of Action
This compound inhibits BTK by forming a covalent bond with a cysteine residue (Cys-481) in the active site of BTK . This irreversible binding leads to the inhibition of BTK, disrupting the B-cell receptor pathway, which is often aberrantly active in B cell cancers .
Biochemical Pathways
The inhibition of BTK disrupts the B-cell receptor signaling pathway . This disruption affects the downstream effects of B-cell proliferation and survival, leading to decreased malignant B-cell proliferation .
Pharmacokinetics
It has an elimination half-life of 4–6 hours, and is excreted primarily in feces (80%) and urine (10%) .
Result of Action
The result of this compound’s action is the inhibition of B-cell proliferation and survival . This leads to a reduction in the number of malignant B-cells, which is beneficial in the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, smoking has been identified as a significant factor that affects the pharmacokinetics of Ibrutinib, increasing its clearance by approximately 60% . This suggests that similar environmental factors could potentially influence the action, efficacy, and stability of this compound.
生化学分析
Biochemical Properties
The biochemical properties of Ibrutinib Impurity 3 are not fully understood. It is known that Ibrutinib, the parent compound, interacts with various enzymes, proteins, and other biomolecules. For instance, Ibrutinib inhibits Bruton’s tyrosine kinase (BTK), a protein crucial for B-cell receptor signaling
Cellular Effects
Ibrutinib has been shown to regulate the tumor microenvironment and T-cell immunity in a direct and indirect manner
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. Ibrutinib, the parent compound, works by irreversibly binding to cysteine residue 481 within the ATP binding domain of BTK . This inhibits BTK signaling, which is essential for cancer progression
Temporal Effects in Laboratory Settings
Studies on Ibrutinib have shown that it can have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied. Studies on Ibrutinib have shown that it can have significant effects in animal models of disease
Metabolic Pathways
Ibrutinib is known to undergo metabolism through three pathways: hydroxylation of phenyl (M35), ring opening of piperidine and reduction of primary alcohols (M34), and oxidation to carboxylic acids and epoxidation of ethylene followed by hydrolysis to form dihydrodiols (PCI-45227)
Transport and Distribution
Ibrutinib, the parent compound, is known to have significant effects on cells and tissues
Subcellular Localization
The subcellular localization of this compound is not well established. Studies on Ibrutinib have shown that it can have significant effects on the subcellular localization of certain proteins
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Ibrutinib Impurity 3 involves the degradation of Ibrutinib under specific conditions. The impurity can be isolated using preparative high-performance liquid chromatography (HPLC) and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy . The degradation can occur under alkaline or oxidative stress conditions, leading to the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of Ibrutinib involves stringent control of reaction conditions to minimize the formation of impurities. The process includes the use of quality by design (QbD) approaches to optimize chromatographic parameters and ensure the separation of Ibrutinib from its impurities . The isolated impurities are then analyzed and quantified to ensure they remain within acceptable limits.
化学反応の分析
Types of Reactions: Ibrutinib Impurity 3 undergoes various chemical reactions, including:
Oxidation: The impurity can form through oxidative degradation of Ibrutinib.
Hydrolysis: Exposure to alkaline conditions can lead to hydrolytic degradation.
Common Reagents and Conditions:
Oxidative Conditions: Use of oxidizing agents such as hydrogen peroxide or exposure to atmospheric oxygen.
Alkaline Conditions: Use of bases such as sodium hydroxide or potassium hydroxide.
Major Products Formed: The major products formed from these reactions include various degradation products that are structurally related to Ibrutinib. These products are identified and characterized using advanced analytical techniques .
科学的研究の応用
Ibrutinib Impurity 3 is primarily studied in the context of pharmaceutical research to understand the stability and degradation pathways of Ibrutinib. Its applications include:
Pharmaceutical Analysis: Ensuring the purity and stability of Ibrutinib formulations.
Regulatory Compliance: Meeting regulatory guidelines for impurity profiling and control.
Drug Development: Informing the development of more stable and effective formulations
類似化合物との比較
- Ibrutinib Impurity 1
- Ibrutinib Impurity 2
- Ibrutinib Degradation Products
Comparison: Ibrutinib Impurity 3 is unique in its specific formation pathways and structural characteristics compared to other impurities. While all impurities are critical to monitor, this compound is particularly significant due to its formation under oxidative and alkaline conditions, which are common stress factors in pharmaceutical manufacturing .
特性
IUPAC Name |
1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKPMPRXJGMTKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

